1-benzyl-5-ethoxy-1H-1,2,3-triazole
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Overview
Description
1-Benzyl-5-ethoxy-1H-1,2,3-triazole is a heterocyclic compound belonging to the triazole family. Triazoles are known for their diverse biological activities and have been widely studied for their potential applications in medicinal chemistry, agriculture, and materials science. The unique structure of this compound makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-5-ethoxy-1H-1,2,3-triazole can be synthesized using a variety of methods. One common approach is the “click” chemistry method, which involves the cycloaddition of azides and alkynes. This reaction is typically catalyzed by copper(I) ions and can be carried out under mild conditions in aqueous or organic solvents .
Industrial Production Methods: Industrial production of this compound often involves large-scale click chemistry reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the compound can be achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-ethoxy-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated triazole derivatives.
Scientific Research Applications
1-Benzyl-5-ethoxy-1H-1,2,3-triazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-benzyl-5-ethoxy-1H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, leading to inhibition or modulation of their activity. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential proteins or enzymes in pathogens .
Comparison with Similar Compounds
1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid: Known for its antimicrobial properties.
1-Benzyl-1H-1,2,3-triazole: Studied for its potential as an anticancer agent.
1,2,3-Triazole derivatives: A broad class of compounds with diverse biological activities.
Uniqueness: 1-Benzyl-5-ethoxy-1H-1,2,3-triazole stands out due to its unique ethoxy group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for further research and development in various fields .
Properties
Molecular Formula |
C11H13N3O |
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Molecular Weight |
203.24 g/mol |
IUPAC Name |
1-benzyl-5-ethoxytriazole |
InChI |
InChI=1S/C11H13N3O/c1-2-15-11-8-12-13-14(11)9-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3 |
InChI Key |
QZXUJJHEMWXMMK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CN=NN1CC2=CC=CC=C2 |
Origin of Product |
United States |
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